2-(Aminomethyl)-2,3-dihydro-1H-indene-4,7-diamine is an organic compound characterized by its unique indene structure and amine functional groups. This compound is notable for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceuticals. The compound's molecular formula is C12H18N2, and it has a molecular weight of approximately 190.28 g/mol.
This compound is classified under the category of indene derivatives, which are known for their diverse biological activities and chemical reactivity. It can be sourced from various chemical suppliers and is often utilized in research settings for its interesting structural properties and potential therapeutic applications.
The synthesis of 2-(Aminomethyl)-2,3-dihydro-1H-indene-4,7-diamine typically involves several key steps:
One common synthetic route involves the hydrogenation of indene derivatives followed by the introduction of amine groups through nucleophilic substitution reactions. For instance, using palladium catalysts under hydrogen atmosphere can facilitate the reduction of double bonds in the indene ring while allowing for subsequent amination.
The molecular structure of 2-(Aminomethyl)-2,3-dihydro-1H-indene-4,7-diamine features a bicyclic system with two amine substituents. The structure can be represented by the following chemical data:
The compound's structure can be visualized using its SMILES notation: CCCC1CC2=C(C=CC(=C2C1)N)N
.
2-(Aminomethyl)-2,3-dihydro-1H-indene-4,7-diamine participates in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2-(Aminomethyl)-2,3-dihydro-1H-indene-4,7-diamine involves its interaction with specific biological targets such as enzymes or receptors. Upon binding to these targets, the compound may alter their activity, leading to various biological effects that are currently being investigated for potential therapeutic applications.
The physical properties of 2-(Aminomethyl)-2,3-dihydro-1H-indene-4,7-diamine include:
The chemical properties include:
2-(Aminomethyl)-2,3-dihydro-1H-indene-4,7-diamine has several applications in scientific research:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3